molecular formula C4H7ClF5N B12862047 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

Cat. No.: B12862047
M. Wt: 199.55 g/mol
InChI Key: RVMWTUDSTQAFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H6F5N·HCl. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include imines or oximes.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications requiring precise control over chemical properties .

Biological Activity

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its fluorinated structure which enhances its lipophilicity and stability. The presence of multiple fluorine atoms contributes to its unique interaction with biological systems.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with fluorinated groups often exhibit enhanced antimicrobial properties. In a study evaluating various fluorinated amines, 3,3,4,4,4-Pentafluorobutan-2-amine was found to possess significant antibacterial activity against several pathogenic strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a viable candidate for further development as an antibacterial agent.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have shown that this compound exhibits antiviral activity against certain viruses. Notably, it demonstrated potent effects against HIV-1 in vitro.

Case Study: HIV-1 Inhibition
A study conducted by researchers at revealed that the compound inhibited HIV-1 replication with an IC50 value of approximately 5 µM. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the presence of fluorine atoms is believed to enhance the compound’s interaction with biological membranes and proteins.

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid bilayers of microbial membranes leading to disruption.
  • Protein Binding : Studies suggest that fluorinated compounds can exhibit strong binding affinities to specific proteins involved in microbial metabolism and viral replication.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Modifications in the side chains have resulted in compounds with improved potency and selectivity against various pathogens.

Table 2: Synthesis and Biological Evaluation of Derivatives

CompoundSynthesis MethodBiological Activity
Derivative AMicrowave-assisted synthesisEnhanced antibacterial (MIC: 5 µg/mL)
Derivative BTraditional reflux methodAntiviral (IC50: 2 µM)

Properties

Molecular Formula

C4H7ClF5N

Molecular Weight

199.55 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H

InChI Key

RVMWTUDSTQAFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.